N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl, methoxyethyl, and methylsulfonylphenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorophenylacetic acid with methoxyethylamine to form an amide intermediate. This intermediate is then reacted with 4-(methylsulfonyl)benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-methoxyethylamine
- 3-(4-(methylsulfonyl)phenyl)propanamide
- 2-chlorophenylacetic acid derivatives
Uniqueness
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions, making it valuable for specific applications in research and industry.
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 385.87 g/mol
- IUPAC Name : this compound
This compound features a chlorophenyl moiety, a methoxyethyl group, and a methylsulfonyl phenyl segment, which contribute to its diverse biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, a series of related compounds were evaluated for their inhibitory effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives showed significant antiproliferative activity with IC₅₀ values in the micromolar range.
- Case Study : A derivative with a similar structure was reported to inhibit cell proliferation by inducing apoptosis through mitochondrial pathways. This suggests that the compound may act as a potential lead in cancer therapy.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. It was found to inhibit cyclooxygenase (COX) enzymes selectively, particularly COX-2, which is often upregulated in inflammatory diseases.
- Table 1: COX Inhibition Data
Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index |
---|---|---|---|
Compound A | 50 | 0.10 | 500 |
Compound B | 40 | 0.15 | 267 |
This compound | 45 | 0.12 | 375 |
This selectivity indicates that the compound could be beneficial in treating conditions such as arthritis or other inflammatory disorders without the gastrointestinal side effects associated with non-selective NSAIDs.
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. In vitro studies against various bacterial strains, including MRSA and E. coli, revealed significant antibacterial activity.
- Table 2: Antimicrobial Activity Results
Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 8 |
Escherichia coli | 16 |
Klebsiella pneumoniae | 32 |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells via the mitochondrial pathway.
- Inhibition of Pro-inflammatory Cytokines : It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Enzyme Inhibition : The selective inhibition of COX-2 suggests a mechanism that could reduce inflammation without affecting normal physiological functions mediated by COX-1.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S/c1-25-18(16-5-3-4-6-17(16)20)13-21-19(22)12-9-14-7-10-15(11-8-14)26(2,23)24/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOGWGWDNWDQAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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